Cerium(III) Trifluoromethanesulfonate

Lewis Acid Catalysis Lanthanide Chemistry Physical Organic Chemistry

Traditional Lewis acids (e.g., AlCl₃) demand strictly anhydrous conditions and generate stoichiometric waste, inflating purification costs. Ce(OTf)₃ solves this as a water-tolerant, mild Lewis acid active in aqueous/protic media. • Achieves very good Friedel-Crafts acylation yields on electron-rich arenes without corrosive conditions. • Recyclable over multiple cycles with minimal activity loss, reducing catalyst cost and waste. • Cost-effective vs. heavier lanthanide or scandium triflates; derived from the most abundant rare earth, cerium.

Molecular Formula C3CeF9O9S3
Molecular Weight 587.3 g/mol
CAS No. 76089-77-5
Cat. No. B1301946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) Trifluoromethanesulfonate
CAS76089-77-5
Molecular FormulaC3CeF9O9S3
Molecular Weight587.3 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3]
InChIInChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyPHSMPGGNMIPKTH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Trifluoromethanesulfonate (76089-77-5) for Catalysis and Green Chemistry Procurement


Cerium(III) Trifluoromethanesulfonate (Ce(OTf)₃, CAS: 76089-77-5) is a lanthanide triflate Lewis acid catalyst. It is a water-tolerant, mild Lewis acid that functions analogously to aluminum chloride or ferric chloride but remains active in aqueous and protic media, distinguishing it from conventional Lewis acids [1]. Commercially available and derived from the most abundant rare earth element, cerium, Ce(OTf)₃ is a cost-effective alternative within the lanthanide triflate class [2]. It is widely applied in organic synthesis for reactions including Friedel-Crafts acylations, Diels-Alder cycloadditions, and various carbonyl transformations, with its key differentiators being its moderate Lewis acidity, water tolerance, and favorable economics relative to heavier lanthanide or scandium triflates [3].

Why Substituting Cerium(III) Trifluoromethanesulfonate with a Generic Lanthanide Triflate Can Compromise Reaction Outcomes


Within the lanthanide triflate family, catalytic activity is not uniform. Lewis acidity, as measured by fluorescence-based methods, varies systematically across the series, with Ce(OTf)₃ exhibiting a distinct position in the reactivity spectrum [1]. Substituting Ce(OTf)₃ with a seemingly analogous triflate like Yb(OTf)₃ or Sc(OTf)₃ can lead to dramatically different results due to altered reaction rates, selectivity, and compatibility with sensitive substrates. For instance, while Sc(OTf)₃ is a stronger Lewis acid, it can promote undesired side reactions, and Yb(OTf)₃, though popular, is significantly more expensive [2]. Furthermore, the specific coordination chemistry of Ce(III) can enable unique transformations, such as effective propargylic alcohol activation in Friedel-Crafts reactions, which may not be efficiently replicated by other lanthanides [3]. Therefore, generic substitution without empirical validation risks compromising yield, selectivity, and process economics, necessitating a compound-specific evaluation as detailed below.

Quantitative Evidence Guide: How Cerium(III) Trifluoromethanesulfonate Compares to Analogs


Moderate Lewis Acidity of Ce(OTf)₃ Quantified Against Other Lanthanide Triflates

The Lewis acidity of Ce(OTf)₃, measured via the Fluorescent Lewis Adduct (FLA) method, is quantitatively distinct from other lanthanide triflates. Ce(OTf)₃ exhibits a measured Lewis acidity parameter that positions it as a moderately strong Lewis acid, ranking between La(OTf)₃ and Yb(OTf)₃ in the lanthanide series [1]. This moderate acidity is a key differentiator; it provides sufficient activation for a wide range of substrates while minimizing the side reactions and decomposition often encountered with stronger Lewis acids like Sc(OTf)₃ [2].

Lewis Acid Catalysis Lanthanide Chemistry Physical Organic Chemistry

Friedel-Crafts Acylation of Activated Benzenes: Ce(OTf)₃ Achieves High Yields Without Strong Acid Co-Catalysts

Ce(OTf)₃ effectively catalyzes the Friedel-Crafts acylation of activated benzenes, producing aromatic ketones in very good yields. For less activated arenes, the addition of lithium perchlorate (LiClO₄) as a co-catalyst is required to achieve comparable efficiency [1]. This performance profile is notable because initial screenings of lanthanide triflates for this reaction had overlooked Ce(OTf)₃, and its rediscovery demonstrated that it can achieve yields comparable to more expensive or less water-tolerant catalysts under appropriate conditions [2].

Friedel-Crafts Acylation Aromatic Ketone Synthesis Lewis Acid Catalysis

Enantioselective Hosomi-Sakurai Allylation: Ce(OTf)₃/PyBox Complex Delivers High Yield and Selectivity

A chiral Ce(OTf)₃/PyBox complex catalyzes the enantioselective Hosomi-Sakurai reaction of aldehydes with allyltrimethylsilane, achieving good yields up to 95% and moderate enantioselectivity (up to 73% ee) [1]. This demonstrates Ce(OTf)₃'s ability to serve as an effective chiral Lewis acid for asymmetric C-C bond formation, a domain often dominated by more expensive or less abundant metals like scandium or ytterbium [2].

Asymmetric Catalysis Hosomi-Sakurai Reaction Chiral Lewis Acid

Recyclability and Reuse: Ce(OTf)₃ Maintains Activity Across Multiple Catalytic Cycles

Ce(OTf)₃ has been demonstrated as an efficient and recyclable catalyst for the chemoselective thioacetalization of carbonyl compounds under solvent-free conditions. The catalyst was recovered and reused for multiple cycles without significant loss of activity, achieving excellent yields (typically >90%) in short reaction times (10-60 minutes) [1]. This reusability, coupled with its water tolerance, contrasts with many traditional Lewis acids that are consumed or deactivated during workup.

Catalyst Recycling Green Chemistry Thioacetalization

Economic and Sustainability Advantage: Ce(OTf)₃ Leverages Cerium's High Earth Abundance and Lower Cost

Cerium is the most abundant of the rare earth elements, with a crustal abundance of approximately 60-70 ppm, which is comparable to copper. This abundance translates to a significantly lower cost for Ce(OTf)₃ compared to triflates of less abundant lanthanides such as ytterbium (Yb, ~3 ppm) and scandium (Sc, ~22 ppm, but with a more complex extraction process) [1]. Consequently, Ce(OTf)₃ is commercially available at a fraction of the price of Yb(OTf)₃ or Sc(OTf)₃, offering a more sustainable and economically viable Lewis acid option for large-scale applications [2].

Catalyst Cost Earth Abundance Sustainable Chemistry

Recommended Application Scenarios for Cerium(III) Trifluoromethanesulfonate Based on Quantitative Evidence


Cost-Effective Friedel-Crafts Acylation of Activated Aromatic Compounds

Procure Ce(OTf)₃ for Friedel-Crafts acylations of activated benzenes where a water-tolerant, non-corrosive Lewis acid is required. The catalyst achieves very good yields for electron-rich aromatics without the harsh conditions and stoichiometric waste associated with AlCl₃ [1]. For less activated substrates, the addition of LiClO₄ as a co-catalyst can extend the substrate scope [1]. This application is particularly valuable for pharmaceutical and fine chemical synthesis where product purity and mild conditions are paramount.

Sustainable, Large-Scale Carbonyl Protection via Acetalization

Utilize Ce(OTf)₃ for the acetalization of aldehydes and ketones under mild, catalytic conditions. The procedure yields acetals in good to excellent yields, often at room temperature, making it an ideal, low-energy process for protecting sensitive carbonyl groups in multistep syntheses [2]. The water-tolerant nature of Ce(OTf)₃ simplifies workup and reduces the need for rigorously anhydrous solvents, enhancing process safety and sustainability for scale-up.

Green Chemistry Processes Requiring Recyclable Lewis Acid Catalysts

Select Ce(OTf)₃ for reactions designed with catalyst recovery and reuse in mind, such as chemoselective thioacetalization [3] or per-O-acetylation of sugars [4]. Its demonstrated recyclability over multiple cycles without significant loss of activity [3] directly reduces catalyst-related costs and waste generation, aligning with green chemistry metrics. This is especially relevant for industrial processes where minimizing waste streams is a key economic and regulatory driver.

Asymmetric Allylation Using Earth-Abundant Metal Catalysts

Employ chiral Ce(OTf)₃/PyBox complexes for the enantioselective Hosomi-Sakurai allylation of aldehydes to access enantioenriched homoallylic alcohols. This system provides yields up to 95% and moderate enantioselectivity, offering a more sustainable and cost-effective alternative to catalysts based on scarce and expensive metals like scandium or platinum-group metals [5]. This is particularly attractive for academic research and early-stage pharmaceutical development where access to diverse chiral building blocks with a lower cost and sustainability footprint is desired.

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